1,2-Dimethylpyridinium iodide

Catalog No.
S703571
CAS No.
872-73-1
M.F
C7H10IN
M. Wt
235.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylpyridinium iodide

CAS Number

872-73-1

Product Name

1,2-Dimethylpyridinium iodide

IUPAC Name

1,2-dimethylpyridin-1-ium;iodide

Molecular Formula

C7H10IN

Molecular Weight

235.07 g/mol

InChI

InChI=1S/C7H10N.HI/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

HNULCUYNXDDQCB-UHFFFAOYSA-M

SMILES

CC1=CC=CC=[N+]1C.[I-]

Canonical SMILES

CC1=CC=CC=[N+]1C.[I-]

1,2-Dimethylpyridinium iodide (DMP) is a chemical compound with the formula C7H10IN. It is a salt formed by the reaction of 1,2-dimethylpyridine (lutidine) and hydroiodic acid. DMP is a white crystalline solid that is soluble in water and various organic solvents [].

Applications in Proteomics Research

DMP finds application in the field of proteomics research, specifically in protein cross-linking experiments. Protein cross-linking involves the formation of covalent bonds between two or more protein molecules. This technique allows researchers to study protein-protein interactions, protein conformations, and protein complexes [].

DMP acts as a bifunctional cross-linker, meaning it has two reactive groups that can form covalent bonds with protein side chains. These reactive groups are the methyl iodide groups attached to the pyridinium ring. Under specific reaction conditions, the methyl iodide groups can react with nucleophilic amino acid side chains, such as cysteine, lysine, and histidine, forming stable cross-links between protein molecules [].

The use of DMP offers several advantages in protein cross-linking experiments:

  • Specificity: DMP reacts primarily with nucleophilic amino acid side chains, leading to specific cross-linking between protein functional groups [].
  • Cleavability: DMP cross-links can be cleaved under specific conditions, allowing researchers to analyze the cross-linked proteins and identify the interaction sites [].
  • Water solubility: DMP is readily soluble in water, making it suitable for use in aqueous buffer systems commonly employed in protein research [].
  • Non-cleavable side reactions: DMP can undergo side reactions with other protein functionalities, leading to non-specific cross-linking [].
  • Limited spacer arm length: The spacer arm length of DMP is relatively short, which might limit the flexibility of the cross-linked protein complex [].

1,2-Dimethylpyridinium iodide is a quaternary ammonium compound with the molecular formula C7H10INC_7H_{10}IN and a molecular weight of approximately 235.07 g/mol. Its structure consists of a pyridine ring substituted with two methyl groups at the first and second positions and an iodide ion. This compound is commonly utilized in various

DMPI acts as a cross-linking agent in proteomics. It reacts with the primary amines (amino groups) present in protein side chains, forming covalent bonds and linking nearby proteins together. This helps researchers identify protein-protein interactions and study protein complexes [].

  • Toxicity: Information on the specific toxicity of DMPI is limited. Pyridinium salts can exhibit varying degrees of toxicity depending on the structure. DMPI should be handled with care following standard laboratory safety protocols for potentially hazardous chemicals [].
  • Flammability: No data available, but pyridinium salts can be flammable [].

  • Quaternization Reactions: The compound can undergo quaternization, where it reacts with alkyl halides or other electrophiles to form more complex quaternary ammonium salts .
  • Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, particularly involving electrophilic aromatic substitution due to the electron-donating effects of the methyl groups .
  • Photocatalytic Reactions: Studies have shown that 1,2-dimethylpyridinium iodide can be involved in photocatalytic processes, such as the selective oxidation of anionic compounds when used with titanium dioxide photocatalysts .

1,2-Dimethylpyridinium iodide can be synthesized through several methods:

  • Methylation of Pyridine: A common method involves the methylation of 2-methylpyridine using methyl iodide. The reaction typically occurs in a solvent such as ethanol or isopropanol under reflux conditions .
  • Quaternization Reaction: Another approach is to react 2-methylpyridine with an excess of methyl iodide, resulting in the formation of the quaternary ammonium salt .

The general reaction can be represented as follows:

2 Methylpyridine+Methyl Iodide1 2 Dimethylpyridinium Iodide\text{2 Methylpyridine}+\text{Methyl Iodide}\rightarrow \text{1 2 Dimethylpyridinium Iodide}

1,2-Dimethylpyridinium iodide finds applications across various fields:

  • Catalysis: It serves as a catalyst or co-catalyst in organic synthesis reactions.
  • Ionic Liquids: The compound can function as an ionic liquid, which has implications for green chemistry and solvent systems.
  • Pharmaceuticals: Its antimicrobial properties make it a candidate for drug formulation and development .

Interaction studies involving 1,2-dimethylpyridinium iodide have focused on its behavior in biological systems and its interactions with other chemicals. For example:

  • Membrane Interaction: Research indicates that this compound can influence membrane permeability, which is crucial for drug delivery systems.
  • Complex Formation: The ability of 1,2-dimethylpyridinium iodide to form complexes with various ligands has been explored, enhancing its potential utility in coordination chemistry .

Several compounds share structural similarities with 1,2-dimethylpyridinium iodide. Here are some notable examples:

Compound NameStructureUnique Features
1-Methylpyridinium iodideContains one methyl groupLess steric hindrance compared to 1,2-dimethyl variant
4-DimethylaminopyridineDimethylamine group at position 4Stronger basicity due to the electron-donating amine group
N,N-DimethylanilineAniline derivativeExhibits different reactivity patterns due to amine group
1-Ethylpyridinium iodideEthyl group at position 1Different solubility and reactivity compared to methylated versions

The uniqueness of 1,2-dimethylpyridinium iodide lies in its dual methyl substitution on the pyridine ring, which influences its reactivity and physical properties compared to these similar compounds. Its specific interactions and catalytic abilities distinguish it from others in this class.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

872-73-1

Dates

Modify: 2023-08-15

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